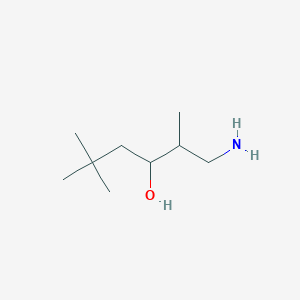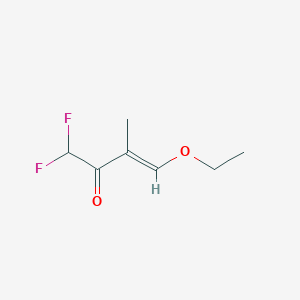
1-Amino-2,5,5-trimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,5,5-trimethylhexan-3-ol is a chemical compound with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g/mol . This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a hexane backbone with three methyl groups. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Amino-2,5,5-trimethylhexan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,5,5-trimethylhexan-3-one with ammonia or an amine under specific conditions to introduce the amino group . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or reductive amination, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-Amino-2,5,5-trimethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Amino-2,5,5-trimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-Amino-2,5,5-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s activity . These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
1-Amino-2,5,5-trimethylhexan-3-ol can be compared with other similar compounds, such as:
1-Amino-2,5,5-trimethylhexan-2-ol: Similar structure but with the hydroxyl group at a different position.
1-Amino-2,5,5-trimethylhexan-4-ol: Another isomer with the hydroxyl group at the fourth position.
2-Amino-2,5,5-trimethylhexan-3-ol: The amino group is at a different position, leading to different chemical properties.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,5,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-7(6-10)8(11)5-9(2,3)4/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
BVMDMBGGRZMMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)


![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)


